

2-Aminoacetophenone hydrochloride physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Aminoacetophenone hydrochloride
Cat. No.:	B045598

[Get Quote](#)

An In-depth Technical Guide to 2-Aminoacetophenone Hydrochloride

Introduction

2-Aminoacetophenone hydrochloride (CAS No. 5468-37-1) is the hydrochloride salt of 2-aminoacetophenone, an aromatic ketone and a substituted aniline.^{[1][2]} It serves as a crucial intermediate and building block in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical and chemical industries.^{[3][4]} The presence of a primary amine, a ketone, and an aromatic ring within its structure imparts a versatile reactivity profile, making it a valuable precursor for heterocyclic compounds like quinolines.^[5] This guide provides a comprehensive overview of its core physical and chemical properties, analytical characterization, and handling protocols, designed for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The hydrochloride salt form of 2-aminoacetophenone significantly enhances the polarity of the molecule compared to its free base, which in turn influences its physical properties such as solubility.^[3] The ionic nature of the ammonium chloride group generally increases its solubility in polar solvents.^[3]

A summary of its key physicochemical properties is presented below:

Property	Value	Source(s)
CAS Number	5468-37-1	[6][7][8]
Molecular Formula	C ₈ H ₁₀ ClNO (or C ₈ H ₉ NO·HCl)	[6][7][8]
Molecular Weight	171.62 g/mol	[7][8]
Appearance	White or pale yellow to brown crystals or powder.	[9]
Melting Point	183-184 °C; 194 °C (decomposes)	[6][7][10]
Solubility	Expected to have enhanced solubility in polar solvents like water compared to its free base due to its ionic nature.[3]	[3]
Purity	Commercially available in various purities, typically ≥95% to 99%.	[11]

Spectroscopic and Analytical Characterization

Accurate characterization of **2-aminoacetophenone hydrochloride** is essential for its use in synthesis and research. Spectroscopic methods are central to confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

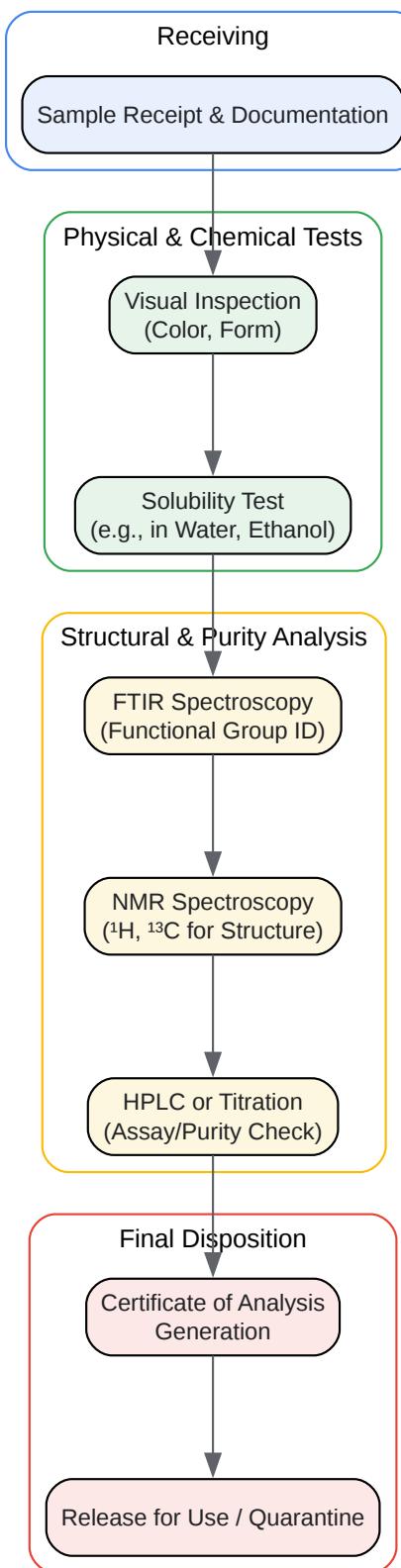
NMR spectroscopy is a powerful tool for elucidating the molecular structure. While specific spectra for the hydrochloride salt are available, the data for the parent compound, 2'-aminoacetophenone, is also highly informative.[12][13][14]

- ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene (-CH₂) protons adjacent to the amine and carbonyl groups, and a broad signal for the ammonium (-NH₃⁺) protons. The exact chemical shifts of the aromatic protons are influenced by the positions of the amino and acetyl groups.[13]

- ^{13}C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon (C=O) at a downfield shift (around 200 ppm), carbons of the aromatic ring, and the methylene carbon (-CH₂).[13][14]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups present in the molecule. The spectrum of **2-aminoacetophenone hydrochloride** would exhibit characteristic absorption bands:

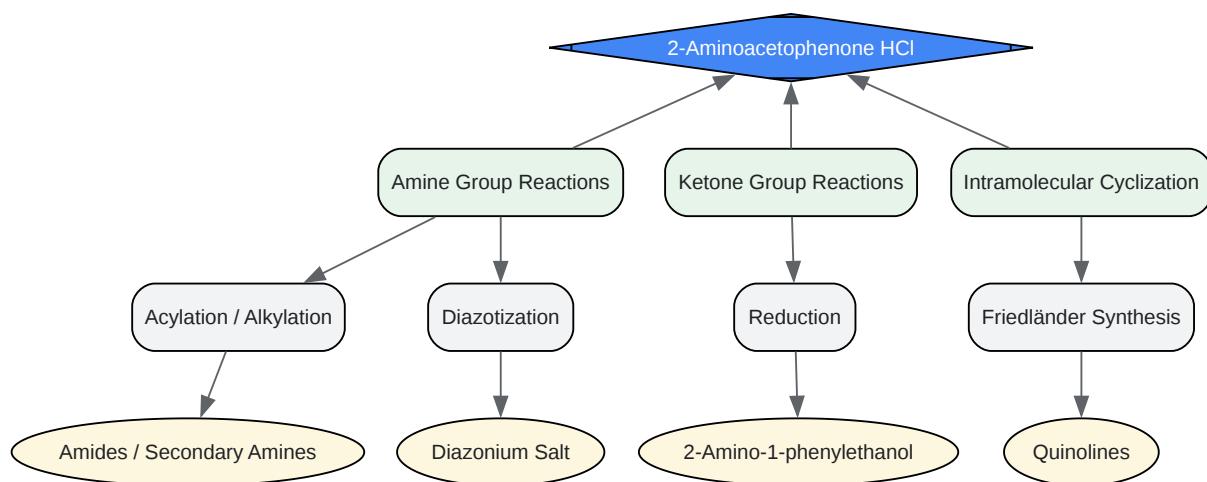

- N-H stretching: A broad band in the region of 3000-2500 cm⁻¹ corresponding to the ammonium salt (-NH₃⁺).
- C=O stretching: A strong absorption peak around 1680-1700 cm⁻¹ for the ketone carbonyl group.[13]
- C=C stretching: Peaks in the 1600-1450 cm⁻¹ region are indicative of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Under electron ionization (EI), the molecule would likely show a molecular ion peak corresponding to the free base (C₈H₉NO) after the loss of HCl, as well as fragment ions resulting from the cleavage of the molecule.[13]

Workflow for Quality Control Analysis

A typical workflow for the quality control and characterization of a newly received batch of **2-aminoacetophenone hydrochloride** is outlined below. This ensures the material meets the required specifications for downstream applications.


[Click to download full resolution via product page](#)

Caption: Quality control workflow for 2-aminoacetophenone HCl.

Reactivity and Chemical Properties

The chemical behavior of 2-aminoacetophenone is dictated by its three main components: the primary aromatic amine, the ketone, and the benzene ring.

- **Amine Group Reactivity:** The primary amine can undergo typical reactions such as acylation, alkylation, and diazotization.[5]
- **Ketone Group Reactivity:** The carbonyl group can be reduced to a secondary alcohol. For instance, certain bacterial reductases can stereospecifically reduce 2-aminoacetophenone to (R)-2-amino-1-phenylethanol.[15]
- **Cyclization Reactions:** The ortho-position of the amino group relative to the acetyl group is particularly significant, as it facilitates intramolecular cyclization reactions. A prime example is the Friedländer synthesis, where it condenses with a compound containing a reactive α -methylene group to form quinolines.[5]

[Click to download full resolution via product page](#)

Caption: Key reactivity pathways for 2-aminoacetophenone.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling **2-aminoacetophenone hydrochloride**.

Hazard Identification

- Irritant: It is classified as an irritant and may cause skin, eye, and respiratory irritation.[6][16][17]
- Harmful: It can be harmful if swallowed or inhaled.[16][18]

Recommended Handling Procedures

- Ventilation: Use only in a well-ventilated area or with appropriate exhaust ventilation, such as a chemical fume hood, to minimize dust and vapor inhalation.[19][20]
- Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical safety goggles, gloves, and a lab coat.[19] For weighing or operations that may generate dust, a NIOSH-approved respirator (e.g., N95) is recommended.[19]
- Hygiene: Avoid contact with skin, eyes, and clothing.[19] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[17][18]

Storage

- Conditions: Store in a cool, dry, and well-ventilated place.[20] Some suppliers recommend refrigerated storage (below 4°C/39°F).[19][21]
- Container: Keep the container tightly closed to prevent moisture absorption and contamination.[19][20]
- Incompatibilities: Store away from strong oxidizing agents.[16]

Conclusion

2-Aminoacetophenone hydrochloride is a versatile chemical intermediate with well-defined physicochemical properties. Its value in synthetic chemistry, particularly for constructing heterocyclic systems, is underpinned by the dual reactivity of its amino and ketone functional

groups. A thorough understanding of its properties, coupled with rigorous analytical characterization and adherence to safety protocols, is essential for its effective and safe utilization in research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2'-Aminoacetophenone | C8H9NO | CID 11086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Aminoacetophenone, HCl | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. FT-FSIJK506982 - 2-aminoacetophenone-hydrochloride | 5468-... [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. matrixscientific.com [matrixscientific.com]
- 7. 2-Aminoacetophenone hydrochloride | 5468-37-1 | FA158319 [biosynth.com]
- 8. scbt.com [scbt.com]
- 9. 2-Aminoacetophenone hydrochloride, 97% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. 2-Aminoacetophenone hydrochloride | 5468-37-1 [chemicalbook.com]
- 11. 5468-37-1 2-Aminoacetophenone HCl AKSci J91174 [aksci.com]
- 12. 2-Aminoacetophenone hydrochloride(5468-37-1) 1H NMR spectrum [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. 2-Aminoacetophenone(551-93-9) 13C NMR spectrum [chemicalbook.com]
- 15. 2'-aminoacetophenone hydrochloride | CAS#:25384-14-9 | Chemsoc [chemsoc.com]
- 16. fishersci.ca [fishersci.ca]
- 17. lobachemie.com [lobachemie.com]
- 18. WERCS Studio - Application Error [assets.thermofisher.com]

- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 20. chemicalbook.com [chemicalbook.com]
- 21. chemwhat.com [chemwhat.com]
- To cite this document: BenchChem. [2-Aminoacetophenone hydrochloride physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b045598#2-aminoacetophenone-hydrochloride-physical-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com